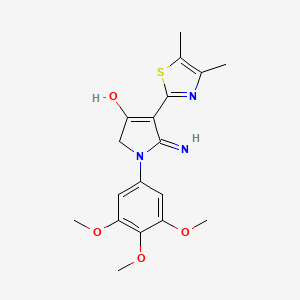![molecular formula C15H17N3O B6030877 N-(2-METHYLPHENYL)-N'-[2-(4-PYRIDYL)ETHYL]UREA](/img/structure/B6030877.png)
N-(2-METHYLPHENYL)-N'-[2-(4-PYRIDYL)ETHYL]UREA
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-METHYLPHENYL)-N’-[2-(4-PYRIDYL)ETHYL]UREA is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. The unique structure of this compound, featuring both a phenyl and a pyridyl group, suggests potential for interesting chemical properties and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-METHYLPHENYL)-N’-[2-(4-PYRIDYL)ETHYL]UREA typically involves the reaction of 2-methylphenyl isocyanate with 2-(4-pyridyl)ethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound might involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the process.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-METHYLPHENYL)-N’-[2-(4-PYRIDYL)ETHYL]UREA can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of N-(2-METHYLPHENYL)-N’-[2-(4-PYRIDYL)ETHYL]UREA involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of both phenyl and pyridyl groups allows for versatile binding interactions, potentially affecting various biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Phenyl-N’-[2-(4-pyridyl)ethyl]urea: Lacks the methyl group on the phenyl ring.
N-(2-Methylphenyl)-N’-[2-(3-pyridyl)ethyl]urea: Has the pyridyl group in a different position.
N-(2-Methylphenyl)-N’-[2-(4-pyridyl)propyl]urea: Has a different alkyl chain length.
Uniqueness
N-(2-METHYLPHENYL)-N’-[2-(4-PYRIDYL)ETHYL]UREA is unique due to the specific positioning of the methyl group on the phenyl ring and the pyridyl group on the ethyl chain. These structural features can influence its chemical reactivity and biological activity, making it distinct from similar compounds.
Eigenschaften
IUPAC Name |
1-(2-methylphenyl)-3-(2-pyridin-4-ylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c1-12-4-2-3-5-14(12)18-15(19)17-11-8-13-6-9-16-10-7-13/h2-7,9-10H,8,11H2,1H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVUJPCOCUWPEOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NCCC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[2-[[2-(4-Methylpiperazin-1-yl)ethylamino]methyl]phenoxy]-3-thiomorpholin-4-ylpropan-2-ol](/img/structure/B6030798.png)
![2-[4-(4-METHYL-3-NITROBENZENESULFONYL)PIPERAZIN-1-YL]-1,3-BENZOXAZOLE](/img/structure/B6030806.png)
![3-[1-(2,2-dimethylpropyl)piperidin-4-yl]oxy-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]benzamide](/img/structure/B6030837.png)
![N-[2-(2-BROMO-5-IODOPHENYL)-13-BENZOXAZOL-5-YL]-2-METHYLPROPANAMIDE](/img/structure/B6030841.png)
![2-(4-methoxyphenyl)-1-[2-(4-methyl-1-piperazinyl)ethyl]-1H-imidazo[1,2-a]benzimidazole dihydrochloride](/img/structure/B6030846.png)

![5-(2-bromophenyl)-2-[(3-methylbutyl)thio]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B6030856.png)
![methyl 2-[(E)-(1-ethyl-6-hydroxy-4-oxo-2-sulfanylidenepyrimidin-5-yl)methylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B6030864.png)
![3-[1-(1-adamantyl)-3-piperidinyl]-N-cyclopropylpropanamide](/img/structure/B6030866.png)
![2-ethyl-3-(4-fluorophenyl)-7-[2-(4-morpholinyl)ethyl]pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6030869.png)
![methyl {7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B6030870.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B6030874.png)
![2-(4-ethyl-1-piperazinyl)-N-[1-methyl-2-(3-pyridinyl)ethyl]-2-indanecarboxamide](/img/structure/B6030891.png)
![4-(5-{[3-(2-hydroxyethyl)-4-(4-methoxy-3-methylbenzyl)-1-piperazinyl]methyl}-2-thienyl)-2-methyl-3-butyn-2-ol](/img/structure/B6030894.png)
